molecular formula C23H25N5O7S B2521436 Ethyl 4-((4-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 501352-15-4

Ethyl 4-((4-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2521436
CAS No.: 501352-15-4
M. Wt: 515.54
InChI Key: BXFREMBFWSOCTD-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H25N5O7S and its molecular weight is 515.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Potential

Several studies have synthesized derivatives involving piperazine and oxadiazole moieties, demonstrating significant antimicrobial activities. For example, a series of novel carbazole derivatives have shown considerable antibacterial and antifungal effects, suggesting the compound's potential as a base for developing antimicrobial agents (Sharma, Kumar, & Pathak, 2014). Moreover, compounds integrating penicillanic acid or cephalosporanic acid with ethyl piperazine-1-carboxylate derivatives exhibited antimicrobial activity, indicating the compound's utility in antibiotic research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anticancer Applications

Research into the synthesis of novel compounds with the piperazine-1-carboxylate structure has also highlighted potential anticancer properties. For instance, the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents showed promising results against various cancer cell lines, underlining the relevance of such compounds in cancer therapy (Rehman et al., 2018).

Biological Evaluation

The compound and its derivatives have been the subject of biological evaluations beyond their antimicrobial and anticancer potential. Studies involving crystal structure analyses, Hirshfeld surface analysis, and DFT calculations have provided insights into the molecular structure and potential reactivity sites, laying the groundwork for further pharmaceutical applications (Kumara et al., 2017). These evaluations are crucial for understanding the compound's behavior in biological systems and its potential therapeutic uses.

Properties

IUPAC Name

ethyl 4-[4-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S/c1-3-34-23(30)27-12-14-28(15-13-27)36(31,32)17-10-8-16(9-11-17)20(29)24-22-26-25-21(35-22)18-6-4-5-7-19(18)33-2/h4-11H,3,12-15H2,1-2H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFREMBFWSOCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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